molecular formula C10H9BrN2O2 B13646202 2-Bromo-6,7-dimethoxyquinoxaline

2-Bromo-6,7-dimethoxyquinoxaline

Cat. No.: B13646202
M. Wt: 269.09 g/mol
InChI Key: QQTIPGNWSNNAFX-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse pharmacological activities

Preparation Methods

2-Bromo-6,7-dimethoxyquinoxaline can be synthesized through several methods. One common synthetic route involves the bromination of 6,7-dimethoxyquinoxaline. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the quinoxaline ring.

Chemical Reactions Analysis

2-Bromo-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.

    Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, although these are less common for this specific derivative.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a biaryl or styrene derivative.

Scientific Research Applications

2-Bromo-6,7-dimethoxyquinoxaline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules. Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

    Biological Studies: It serves as a tool compound in biological studies to investigate the function of quinoxaline-containing molecules in biological systems.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dimethoxyquinoxaline depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinoxaline ring system can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets.

Comparison with Similar Compounds

2-Bromo-6,7-dimethoxyquinoxaline can be compared with other quinoxaline derivatives such as:

    6,7-Dimethoxyquinoxaline:

    2,3-Dimethoxyquinoxaline: Substitution at different positions alters its chemical properties and biological activity.

    7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another brominated quinoxaline derivative with different substituents, used as an intermediate in drug synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

2-bromo-6,7-dimethoxyquinoxaline

InChI

InChI=1S/C10H9BrN2O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3

InChI Key

QQTIPGNWSNNAFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=N2)Br)OC

Origin of Product

United States

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